molecular formula C13H9ClO B1616717 2-(Chloromethyl)dibenzofuran CAS No. 77358-96-4

2-(Chloromethyl)dibenzofuran

Cat. No.: B1616717
CAS No.: 77358-96-4
M. Wt: 216.66 g/mol
InChI Key: GIFOQCQVDHKICV-UHFFFAOYSA-N
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Description

Contextualization within Dibenzofuran (B1670420) Chemistry

Dibenzofuran itself is a thermally stable compound with a broad liquid range, making it useful as a heat transfer agent. bldpharm.com Its aromatic system can undergo various electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions. biointerfaceresearch.combldpharm.com The functionalization of the dibenzofuran core is a cornerstone of modern synthetic chemistry, leading to a diverse array of derivatives with applications in medicinal chemistry and materials science. biointerfaceresearch.commdpi.com

The synthesis of dibenzofuran derivatives can be achieved through several strategies, including the intramolecular cyclization of diaryl ethers using palladium catalysis. bldpharm.com Functionalization at specific positions on the dibenzofuran ring is crucial for tailoring the properties of the resulting molecules. The 2-position, in particular, is a common site for substitution.

The preparation of 2-(Chloromethyl)dibenzofuran, while not extensively detailed in dedicated literature, can be inferred from established synthetic methodologies. Two primary routes are plausible:

Direct Chloromethylation: This would involve a Friedel-Crafts-type reaction on dibenzofuran using reagents like paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. This method is a common strategy for introducing chloromethyl groups onto aromatic rings.

Chlorination of a Precursor: An alternative route involves the synthesis of dibenzofuran-2-ylmethanol, which can then be converted to the target compound. The hydroxyl group of the methanol (B129727) substituent can be replaced by a chlorine atom using a variety of chlorinating agents, such as thionyl chloride or sulfuryl chloride. nih.gov For instance, the reduction of 2-formyl-8-methylquinoline with sodium borohydride (B1222165) followed by chlorination with thionyl chloride is a known method for preparing a chloromethyl derivative. nih.gov

Significance in Contemporary Chemical Research

The significance of this compound lies in its potential as a reactive building block for creating more elaborate molecular architectures. The chloromethyl group (–CH₂Cl) is a highly useful functional group in organic synthesis due to its susceptibility to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of other functional groups, thereby expanding the chemical diversity of the dibenzofuran scaffold.

The furan (B31954) ring and its derivatives are prevalent in natural products, pharmaceuticals, and materials for optoelectronics. nih.govresearchgate.net Specifically, 2,5-diaryl-substituted furans are recognized as important scaffolds in medicinal chemistry. nih.gov Given that the dibenzofuran core is a key structural motif in many biologically active compounds, this compound serves as a valuable precursor for synthesizing novel derivatives with potential pharmaceutical applications. mdpi.com The ability to further elaborate the molecule by leveraging the reactivity of the chloromethyl group makes it an important intermediate for drug discovery programs aimed at treating a variety of diseases. nih.gov

In the realm of materials science, furan-based polymers and co-oligomers are of growing interest. nih.gov The functionalization of furan rings is key to tuning the electronic and physical properties of these materials. While specific applications of this compound in this area are not widely reported, its role as a modifiable building block suggests its utility in creating novel organic materials with tailored properties for electronic and photonic devices. The development of bio-based platform molecules like 5-(chloromethyl)furfural (CMF) highlights the chemical industry's interest in versatile, reactive furan derivatives for producing biofuels and renewable polymers. mdpi.comresearchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77358-96-4

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

IUPAC Name

2-(chloromethyl)dibenzofuran

InChI

InChI=1S/C13H9ClO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8H2

InChI Key

GIFOQCQVDHKICV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl

Other CAS No.

77358-96-4

Origin of Product

United States

Reactivity and Mechanistic Studies of 2 Chloromethyl Dibenzofuran

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 2-(chloromethyl)dibenzofuran is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups onto the dibenzofuran (B1670420) scaffold.

Derivatization with Heteroatom Nucleophiles (e.g., Amines, Piperazines)

The reaction of this compound with heteroatom nucleophiles, such as amines and piperazines, is a common strategy for synthesizing functionalized dibenzofuran derivatives. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. chemguide.co.uk

The use of a large excess of the nucleophile, such as ammonia, can favor the formation of the primary amine. chemguide.co.uk However, the resulting primary amine is also a nucleophile and can further react with the starting material, leading to the formation of secondary and tertiary amines. chemguide.co.uk This multiple substitution can be a limitation, but reaction conditions can often be optimized to favor the desired product.

The synthesis of piperazine-containing drugs often involves the N-alkylation of piperazine (B1678402) with alkyl halides. mdpi.com This approach can be applied to this compound to introduce the dibenzofuran moiety into piperazine-based structures. The reaction involves the nucleophilic attack of the piperazine nitrogen on the chloromethyl group. mdpi.com

NucleophileProductReaction Type
Amines (e.g., NH₃)2-(Aminomethyl)dibenzofuran and polysubstituted aminesNucleophilic Substitution
PiperazinesN-(Dibenzofuran-2-ylmethyl)piperazinesNucleophilic Substitution

Hydrolytic Transformations of the Chloromethyl Group

The chloromethyl group of this compound can undergo hydrolysis to form the corresponding alcohol, 2-(hydroxymethyl)dibenzofuran. This transformation can occur under various conditions, often involving the presence of water and sometimes facilitated by a base or acid. The partial hydrolysis of chloromethyl groups has been observed in some reactions. core.ac.uk

In a related context, the hydrolysis of 2-(chloromethyl)oxirane (epichlorohydrin) is a known process. industrialchemicals.gov.auontosight.ai While the substrate is different, the underlying principle of replacing a chlorine atom with a hydroxyl group via nucleophilic attack by water is similar.

Carbon-Carbon Bond Forming Reactions

The development of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. This compound serves as a valuable building block in several such reactions.

Palladium-Catalyzed Coupling Reactions (e.g., with Difluorocarbene Precursors)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Recent research has demonstrated an innovative palladium(II) difluorocarbene-involved catalytic coupling with benzyl (B1604629) chlorides, including heteroaryl-derived examples like this compound. chinesechemsoc.orgchinesechemsoc.org This reaction utilizes inexpensive and readily available chlorodifluoroacetate salts as difluorocarbene precursors to synthesize gem-difluoroalkenes. chinesechemsoc.orgchinesechemsoc.org

The catalytic cycle is believed to involve the oxidative addition of palladium(0) to the carbon-chlorine bond, followed by the formation of a [Pd]=CF(_2) complex. chinesechemsoc.org A key challenge that has been overcome is the suppression of hydrolysis of this palladium(II) difluorocarbene complex. chinesechemsoc.orgchinesechemsoc.org This method represents a new mode of catalytic difluorocarbene transfer, proceeding through palladium(II)-dependent release of difluorocarbene and subsequent rapid migratory insertion. chinesechemsoc.orgchinesechemsoc.org

ReactantCatalyst SystemProductKey Features
This compoundPd(OAc)(_2), Ligand, K(_2)CO(_3)2-(2,2-Difluorovinyl)dibenzofuranUtilizes difluorocarbene precursors; Overcomes hydrolysis of [Pd]=CF(_2) intermediate. chinesechemsoc.orgchinesechemsoc.org

Radical-Mediated Transformations and Halogen Atom Transfer Processes

Radical reactions offer alternative pathways for C-C bond formation. Halogen-atom transfer (XAT) processes have emerged as a versatile method for generating carbon-centered radicals from organic halides without the need for strong reductants. researchgate.net This strategy can be applied to substrates like this compound. The merging of photoredox catalysis with XAT has proven to be a particularly powerful tool. researchgate.net

In these processes, an α-aminoalkyl radical, for example, can act as an XAT mediator to homolytically cleave the C-Cl bond of this compound, generating a dibenzofuranylmethyl radical. mcgill.ca This radical can then participate in various coupling reactions. For instance, a photoredox-catalyzed cross-coupling has been developed to install quinoxalinones at the C7 position of thiazolino ring-fused 2-pyridones using a C7-chloromethyl substituted derivative. diva-portal.org

Another approach involves the integration of α-aminoalkyl radical-mediated XAT with copper catalysis to achieve Suzuki-Miyaura-type cross-couplings between alkyl halides and organoboron compounds. nih.gov

Friedel-Crafts Type Alkylations and Intramolecular Cyclizations

Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orglibretexts.org In this reaction, this compound can act as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)). libretexts.orgmt.com The Lewis acid facilitates the formation of a carbocation or a carbocation-like complex, which then attacks an aromatic substrate. mt.com

The dibenzofuran moiety itself can undergo Friedel-Crafts reactions. atamanchemicals.com Furthermore, derivatives of this compound can be designed to undergo intramolecular Friedel-Crafts reactions, leading to the formation of new ring systems. For example, intramolecular cyclization of diaryl ethers can lead to the formation of the dibenzofuran ring system itself, often mediated by palladium catalysis. semanticscholar.orgnih.govbiointerfaceresearch.comorganic-chemistry.org While not a direct reaction of the chloromethyl group, this highlights the broader reactivity of the dibenzofuran scaffold in related transformations.

Electrophilic Aromatic Substitution Patterns on the Dibenzofuran Core

The dibenzofuran ring system is an aromatic heterocycle with a unique electronic structure that dictates its reactivity towards electrophiles. The oxygen atom, through its +M (mesomeric) effect, increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack than benzene (B151609). However, the fusion of the furan (B31954) ring with two benzene rings results in a non-uniform distribution of electron density across the molecule.

For unsubstituted dibenzofuran, electrophilic substitution reactions, such as nitration and halogenation, have been shown to occur preferentially at the 3- and 7-positions, followed by the 2- and 8-positions. This regioselectivity is attributed to the greater stabilization of the corresponding Wheland intermediates (sigma complexes). Attack at the 3-position allows for resonance stabilization involving the oxygen atom without disrupting the aromaticity of the adjacent benzene ring.

The introduction of a substituent on the dibenzofuran core significantly influences the position of subsequent electrophilic attacks. The directing effect of the substituent is a combination of its inductive and mesomeric effects. In the case of this compound, the chloromethyl group (-CH₂Cl) is expected to modulate the reactivity and regioselectivity of the dibenzofuran system.

The chloromethyl group is generally considered to be a weakly deactivating and ortho, para-directing group in electrophilic aromatic substitution on a benzene ring. Its influence stems from two opposing electronic effects:

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the methylene (B1212753) group, which in turn withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring towards electrophilic attack.

Hyperconjugation (+H) and Weak Mesomeric Effect (+M): The C-H bonds of the chloromethyl group can participate in hyperconjugation, donating electron density to the aromatic ring. Additionally, the lone pairs on the chlorine atom can be involved in a weak +M effect. These effects tend to direct incoming electrophiles to the ortho and para positions.

In the context of the this compound molecule, the chloromethyl group is at position 2. Therefore, based on general principles, it would be expected to direct incoming electrophiles to the positions ortho and para to itself. The available positions for electrophilic attack on the same ring are positions 1 and 3. Position 1 is ortho to the chloromethyl group, and position 3 is also ortho on the other side. The positions on the other ring (6, 7, 8, 9) would be less affected by the directing group on the first ring.

Considering the inherent reactivity of the dibenzofuran nucleus, where positions 3 and 7 are the most activated, the presence of the chloromethyl group at position 2 would likely lead to a complex mixture of products. The activating effect of the oxygen atom directing to position 3 would be in competition with the directing effect of the chloromethyl group.

While specific experimental data on the electrophilic substitution of this compound is scarce in the literature, we can predict the likely outcomes based on the combined directing effects. Attack at position 3 is favored by both the inherent reactivity of the dibenzofuran ring and the ortho-directing effect of the chloromethyl group. Attack at position 1 is also possible due to the ortho-directing effect of the chloromethyl group, although this position is generally less reactive in unsubstituted dibenzofuran. On the other ring, position 7 remains a likely site for substitution, being electronically favored and distant from the deactivating influence of the chloromethyl group.

A summary of the predicted directing effects is presented in the table below.

Position of Electrophilic AttackInfluence of Dibenzofuran CoreInfluence of 2-Chloromethyl GroupPredicted Outcome
1 Less favoredortho-directing (favored)Possible minor product
3 Highly favoredortho-directing (favored)Likely major product
4 Less favoredmeta-directing (disfavored)Unlikely
6, 9 Less favoredDistantUnlikely
7 Highly favoredDistantLikely major product
8 FavoredDistantPossible minor product

It is important to note that steric hindrance from the chloromethyl group could also play a role, potentially disfavoring attack at the adjacent position 1.

Advanced Mechanistic Investigations (e.g., Quantum Mechanical Modeling, DFT)

To gain a more precise understanding of the reactivity of this compound, advanced mechanistic investigations employing computational chemistry methods are invaluable. Techniques such as Quantum Mechanical Modeling and Density Functional Theory (DFT) can provide detailed insights into the electronic structure and predict the most likely sites for electrophilic attack.

Quantum Mechanical Modeling allows for the calculation of various molecular properties that correlate with reactivity. For instance, the calculation of the distribution of electron density can reveal which atoms in the molecule are most electron-rich and therefore most susceptible to attack by an electrophile.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of chemical reactivity, DFT can be used to calculate several descriptors that predict the regioselectivity of electrophilic aromatic substitution. Current time information in Bangalore, IN.researchgate.neted.ac.uk

Key DFT-based reactivity descriptors include:

Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles. By generating an ESP map for this compound, one could visually identify the most probable sites for electrophilic attack.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the aromatic ring) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The lobes of the HOMO with the largest coefficients indicate the positions most likely to attack the electrophile. DFT calculations can accurately determine the shape and energy of the HOMO for this compound.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor derived from DFT that indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. researchgate.net For electrophilic attack, the relevant Fukui function (f⁻(r)) identifies the sites most susceptible to losing electron density, thus indicating the most nucleophilic positions.

A hypothetical DFT study on this compound would likely involve the following steps:

Geometry optimization of the molecule to find its most stable conformation.

Calculation of the electronic properties, including the HOMO and LUMO energies and orbitals.

Generation of an electrostatic potential map.

Calculation of the Fukui functions for each atom in the aromatic rings.

The results of such a study would provide a quantitative basis for the predictions made from the qualitative analysis of directing effects. For instance, the calculated energies of the possible sigma complexes for electrophilic attack at each position could be compared to determine the most stable intermediate and thus the most likely product.

The table below summarizes the potential application of these advanced mechanistic tools to the study of this compound.

Computational MethodInformation ProvidedApplication to this compound
Quantum Mechanical Modeling Electron density distributionIdentifies electron-rich regions susceptible to electrophilic attack.
Density Functional Theory (DFT) Optimized geometry, molecular orbital energiesProvides a detailed understanding of the molecule's electronic structure.
Electrostatic Potential (ESP) Maps Visualization of charge distributionPredicts the most likely sites for electrophilic attack based on electrostatic attraction. researchgate.net
Frontier Molecular Orbital (FMO) Theory HOMO and LUMO orbital shapes and energiesIdentifies the most nucleophilic positions by examining the HOMO.
Fukui Functions Local reactivity indicesQuantitatively predicts the susceptibility of each atom to electrophilic attack. researchgate.net

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Structures

The dibenzofuran (B1670420) moiety is a privileged scaffold found in numerous natural products and pharmacologically active molecules. ekb.eglibretexts.org The presence of the chloromethyl group at the 2-position of 2-(chloromethyl)dibenzofuran provides a convenient anchor point for the elaboration of this core structure, facilitating the synthesis of more intricate heterocyclic systems.

The generation of chemical libraries with diverse substitution patterns around a core scaffold is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting material for creating such libraries due to the reactivity of its benzylic chloride. This group is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnrochemistry.com

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce a wide array of aryl and heteroaryl substituents. acs.orgnih.govmdpi.comwikipedia.org By reacting this compound with various boronic acids or their esters, a library of 2-benzyldibenzofuran (B12076005) derivatives can be synthesized. Similarly, the Heck reaction allows for the introduction of alkenyl groups, nih.govslideshare.netwikipedia.org and the Sonogashira coupling facilitates the installation of alkynyl moieties. organic-chemistry.orgsioc-journal.cnsilicycle.comrsc.orgmolbase.com These reactions typically exhibit high functional group tolerance, allowing for the creation of a diverse set of molecules from a single, readily available precursor.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction Type Coupling Partner Resulting Linkage Potential for Diversification
Suzuki-MiyauraAryl/heteroaryl boronic acids/estersC(sp³)–C(sp²)Introduction of a wide range of aromatic and heteroaromatic systems.
HeckAlkenesC(sp³)–C(sp²)Formation of styrenyl-type derivatives and other unsaturated systems.
SonogashiraTerminal alkynesC(sp³)–C(sp)Access to molecules containing the rigid and linear alkynyl linker.
Buchwald-HartwigAmines, amides, etc.C(sp³)–NDirect formation of benzylic amines and related nitrogen-containing compounds.
CyanationCyanide sourceC(sp³)–CNIntroduction of a nitrile group, a versatile precursor for other functionalities.

This table is illustrative and based on established palladium-catalyzed reactions for benzylic halides.

The strategic functionalization of this compound can also serve as a gateway to the synthesis of larger, fused polycyclic aromatic and heteroaromatic systems. organic-chemistry.orgresearchgate.net The chloromethyl group can be transformed into other reactive moieties that can then participate in intramolecular cyclization reactions.

One potential strategy involves the conversion of the chloromethyl group into a nucleophilic or electrophilic center, followed by a ring-closing reaction with another part of the molecule or with a second introduced fragment. For example, the chloromethyl group could be converted to a phosphonium (B103445) salt for a subsequent intramolecular Wittig reaction, or to an aldehyde for a McMurry coupling or other carbonyl-based cyclizations. Furthermore, the dibenzofuran core itself can be functionalized, and the chloromethyl group can then be used to "stitch" together a new ring system, leading to complex, multi-ring architectures with potential applications in organic electronics and materials science. nih.govorganic-chemistry.orgnih.govgoogle.com

Building Block for Functional Molecules

The utility of this compound extends beyond the construction of complex skeletons to the precise installation of specific functional groups, enabling the targeted synthesis of molecules with desired properties.

In targeted synthesis, the goal is often to prepare a single, well-defined molecule with a specific biological activity or material property. The reactivity of the chloromethyl group in this compound allows for its use as a versatile handle to introduce key pharmacophores or functional motifs onto the dibenzofuran scaffold.

Nucleophilic substitution reactions on the benzylic chloride are a straightforward and efficient method for introducing a wide variety of functional groups. molbase.comresearchgate.net For example, reaction with sodium azide (B81097) yields 2-(azidomethyl)dibenzofuran, which can be readily reduced to the corresponding amine. This amine can then be further elaborated, for instance, by acylation or sulfonylation, to introduce amide or sulfonamide functionalities, which are common in medicinal chemistry. libretexts.org Similarly, reaction with cyanide furnishes the nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The activation of the chloromethyl group opens up further avenues for functionalization, including the introduction of fluorine atoms and the oxidation to an aldehyde.

Fluorination: The introduction of fluorine into organic molecules can have profound effects on their biological properties, including metabolic stability and binding affinity. wikipedia.org While direct nucleophilic fluorination of the chloromethyl group with a fluoride (B91410) salt can be challenging, alternative methods exist. For example, the chloride can be first converted to a better leaving group, such as a tosylate or iodide, to facilitate substitution with a fluoride source. Electrophilic fluorinating agents, such as Selectfluor®, are also widely used in modern organic synthesis and could potentially be employed in reactions involving derivatives of this compound. acs.orgwikipedia.orgnih.gov A patent describes the preparation of (S)-4-fluoromethyl-dihydro-furan-2-one from a chloromethyl precursor, highlighting the feasibility of such transformations in complex systems.

Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde, dibenzofuran-2-carbaldehyde. This transformation is highly valuable as the aldehyde is a versatile functional group that can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. Various methods can be employed for this oxidation, such as the Sommelet reaction, the Kornblum oxidation, or the use of oxidizing agents like 2-nitropropane (B154153) or N-oxides. The resulting dibenzofuran-2-carbaldehyde is a key intermediate for the synthesis of a variety of more complex molecules.

Table 2: Functional Group Transformations of this compound

Reagent/Reaction Type Product Functional Group Introduced Synthetic Utility
Sodium Azide (NaN₃) followed by reduction2-(Aminomethyl)dibenzofuranAmine (-CH₂NH₂)Precursor for amides, sulfonamides, and other nitrogen-containing functionalities.
Sodium Cyanide (NaCN)2-(Cyanomethyl)dibenzofuranNitrile (-CH₂CN)Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Alkoxides (e.g., NaOMe, NaOEt)2-(Alkoxymethyl)dibenzofuranEther (-CH₂OR)Modifies polarity and steric properties.
Thiolates (e.g., NaSPh)2-(Arylthiomethyl)dibenzofuranThioether (-CH₂SAr)Can be oxidized to sulfoxides and sulfones.
Oxidation (e.g., Sommelet, Kornblum)Dibenzofuran-2-carbaldehydeAldehyde (-CHO)Versatile handle for C-C and C-N bond formation.
Fluoride source (e.g., KF, TBAF)2-(Fluoromethyl)dibenzofuranFluoromethyl (-CH₂F)Introduction of fluorine for modulating biological properties.

This table represents potential transformations based on the known reactivity of benzylic chlorides.

Applications in Advanced Materials Science

Integration into Polymeric Materials

The reactive nature of the chloromethyl group makes 2-(Chloromethyl)dibenzofuran a prime candidate for incorporation into various polymer structures, where it can act as a monomer, a crosslinking agent, or a precursor for functional polymers.

This compound is a suitable precursor for creating highly durable and robust polymer networks through its function as a crosslinking agent. The chloromethyl group is an electrophilic site that can readily participate in Friedel-Crafts alkylation reactions. rsc.orgsci-hub.se In this process, the chloromethyl group reacts with aromatic rings of other polymer chains in the presence of a Lewis acid catalyst, forming stable methylene (B1212753) bridges. sci-hub.se This "hypercrosslinking" process, when applied to polymers like polystyrene or other aromatic-rich polymers, can transform linear or lightly crosslinked precursors into rigid, three-dimensional networks with exceptionally high microporosity and surface areas. sci-hub.sestrath.ac.uk

The general mechanism involves the swelling of a precursor polymer in a suitable solvent, followed by the addition of the crosslinking agent and a catalyst (e.g., FeCl₃ or SnCl₄). sci-hub.se The dibenzofuran (B1670420) unit, being rigid, helps to create and maintain the porous structure, preventing the network from collapsing after the solvent is removed. This results in materials with permanent porosity, a key feature for many advanced applications. While external crosslinkers like 1,4-bis(chloromethyl)benzene (B146612) are common, the principle of using a chloromethylated aromatic compound applies directly to this compound. sci-hub.se

Furthermore, the compound can act as a monomer or comonomer in polymerization reactions. For instance, it can be used in cationic polymerization, where the chloromethyl group initiates the polymerization of vinyl monomers. frontiersin.org Its structure is analogous to vinylbenzyl chloride (VBC), a well-known monomer used to create reactive polymer resins. strath.ac.ukrsc.org The incorporation of the dibenzofuran unit into the polymer backbone or as a pendant group can impart enhanced thermal stability and specific photophysical properties to the resulting material.

Porous organic polymers (POPs) represent a class of materials characterized by high surface areas, tunable porosity, and excellent stability. researchgate.netnih.gov These properties make them suitable for applications in gas separation, storage, and catalysis. nih.gov this compound can serve as a key building block in the synthesis of a specific type of POP known as hypercrosslinked polymers (HCPs). mdpi.com

The synthesis of these networks often relies on the self-condensation of monomers bearing chloromethyl groups via Friedel-Crafts alkylation. rsc.orgresearchgate.net In this approach, this compound can react with itself or with other aromatic comonomers to build an extensive three-dimensional, amorphous network. The rigidity of the dibenzofuran core ensures the formation of permanent micropores, leading to high specific surface areas. strath.ac.uk The choice of monomer and reaction conditions plays a crucial role in determining the final properties of the porous network, such as pore size distribution and surface area. rsc.org The resulting materials are often thermally stable and insoluble in common organic solvents. researchgate.net

Table 1: Comparison of Porous Polymers Synthesized from Different Monomers

Monomer/Precursor Synthetic Method Specific Surface Area (SSA) (m²/g) Primary Application
Polystyrene with external crosslinkers Friedel-Crafts Alkylation Up to ~2000 strath.ac.ukresearchgate.net Adsorption, Chromatography rsc.orgresearchgate.net
Carbazole with dichloroxylene Friedel-Crafts Alkylation Up to 1421 researchgate.net CO₂ Capture researchgate.net
Triphenylaniline Friedel-Crafts Reaction Not specified, but high Dye Adsorption researchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

Precursors for Optoelectronic and Semiconducting Materials

Dibenzofuran derivatives are recognized for their potential in optoelectronic applications due to their good planarity, high thermal stability, and favorable electronic properties. mdpi.com this compound serves as a valuable starting material for synthesizing larger, π-conjugated systems used as hole transport materials (HTMs) in devices like perovskite solar cells. mdpi.com

The chloromethyl group can be readily converted into other functional groups or used as a point of attachment in various cross-coupling reactions. For example, it can be used in the synthesis of oligomers or polymers where the dibenzofuran unit acts as a π-conjugated bridge to facilitate charge transport. mdpi.com Research has shown that incorporating dibenzofuran units into HTMs can enhance thermal stability and hole mobility. mdpi.com By extending the π-conjugation through the coupling of molecules like this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned to better align with the perovskite layer, improving device efficiency. mdpi.com

Additionally, benzyl (B1604629) chlorides derived from heteroaryl moieties, including dibenzofuran, have been shown to be effective coupling partners in palladium-catalyzed reactions for synthesizing complex organic molecules, such as organofluorine compounds, which have applications in advanced functional materials. chinesechemsoc.org This highlights the utility of this compound as a precursor for a wide range of functional organic materials.

Role in Catalyst Design and Ligand Synthesis

The versatility of this compound extends to the field of catalysis, primarily through its use in creating catalyst supports or as a precursor for synthesizing ligands. Porous organic polymers derived from chloromethylated monomers can serve as robust supports for metal nanoparticles, preventing their aggregation and leaching during catalytic processes. researchgate.net

The chloromethyl groups on the surface of a polymer synthesized from this compound can be further functionalized. For instance, they can be converted to sulfonic acid groups, creating a solid acid catalyst for reactions like biodiesel production. rsc.org Alternatively, they can be modified with amine groups to chelate metal ions, forming heterogeneous catalysts for various organic transformations.

In the realm of homogeneous catalysis, this compound can be used to synthesize complex organic ligands. The chloromethyl group provides a reactive handle for building larger molecular architectures containing the dibenzofuran core. The specific electronic and steric properties of the dibenzofuran unit can influence the activity and selectivity of a metal complex in which it is incorporated as part of a ligand. Its role as a competent coupling partner in palladium-catalyzed reactions underscores its potential in constructing bespoke molecules for catalytic applications. chinesechemsoc.org

Emerging Applications in Advanced Materials Engineering (e.g., Gas Storage, Carbon Capture)

A significant emerging application for materials derived from this compound is in environmental technologies, particularly gas storage and carbon capture. nih.gov The hypercrosslinked polymers (HCPs) and other porous organic frameworks synthesized using this compound as a building block are prime candidates for these applications. researchgate.net

The high specific surface area and microporous nature of these materials, a direct result of the rigid dibenzofuran units and the extensive crosslinking, allow them to adsorb large quantities of gases like hydrogen (H₂) and carbon dioxide (CO₂). researchgate.netresearchgate.net The effectiveness of CO₂ capture is often enhanced by incorporating heteroatoms like nitrogen into the polymer framework, which increases the affinity of the material for acidic CO₂ molecules. researchgate.net While dibenzofuran itself contains oxygen, the polymer structure can be designed or post-synthetically modified to include other functional groups to enhance CO₂ uptake.

The synthesis of HCPs from inexpensive aromatic monomers via Friedel-Crafts chemistry is a scalable and cost-effective method for producing these advanced materials. sci-hub.se The properties of the resulting polymer, such as surface area and CO₂ adsorption capacity, are directly influenced by the monomer structure. The use of this compound offers a pathway to create robust, high-performance materials tailored for carbon capture and other gas separation technologies. nih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Polystyrene
1,4-bis(chloromethyl)benzene
Vinylbenzyl chloride (VBC)
Dichloroxylene (DCX)
4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP)
Carbazole
Triphenylaniline
p-methoxyaniline
Carbon dioxide (CO₂)

Computational Chemistry Investigations of 2 Chloromethyl Dibenzofuran Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic distribution and energy of 2-(Chloromethyl)dibenzofuran, providing a foundation for analyzing its structure, stability, and reactivity. nih.govnih.gov

The electronic structure of this compound is characterized by the interplay between the planar, aromatic dibenzofuran (B1670420) core and the attached chloromethyl group. The dibenzofuran moiety consists of two benzene (B151609) rings fused to a central furan (B31954) ring, creating a large, delocalized π-electron system. biointerfaceresearch.com This extended conjugation is a dominant feature of its electronic landscape.

Computational studies on substituted dibenzofurans reveal that the core structure is nearly planar. For instance, in a related compound, 2-(pentyloxy)dibenzo[b,d]furan, the root-mean-square (r.m.s.) deviation from the mean plane of the non-hydrogen atoms is a mere 0.0803 Å. nih.govresearchgate.netnih.gov This planarity facilitates significant π-π stacking interactions between molecules in the solid state, with intermolecular distances of approximately 3.37 Å. nih.govresearchgate.netnih.gov

The introduction of the chloromethyl substituent at the 2-position introduces specific electronic effects. The electronegative chlorine atom polarizes the C-Cl bond, and the CH2 group acts as a flexible linker. The bonding within the dibenzofuran core retains its aromatic character, with C-C bond lengths intermediate between typical single and double bonds. Analysis of the molecular orbitals (HOMO and LUMO) would show the distribution of electron density, with the HOMO likely delocalized across the dibenzofuran ring system and the LUMO also being influenced by the π-system, indicating sites susceptible to nucleophilic or electrophilic attack.

ParameterDescriptionTypical Computational MethodExpected Findings for this compound
Molecular Geometry Calculation of bond lengths, bond angles, and dihedral angles to determine the lowest energy conformation.DFT (e.g., B3LYP/6-311++G(d,p))Nearly planar dibenzofuran core with specific orientation of the chloromethyl group.
Mulliken/NBO Charges Determination of the partial atomic charges on each atom.NBO analysis within a DFT calculationNegative charge localization on the oxygen and chlorine atoms; positive charge on the carbon of the chloromethyl group.
Frontier Molecular Orbitals Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).DFT, HFHOMO delocalized over the dibenzofuran rings; LUMO distribution indicating electrophilic sites.
Molecular Electrostatic Potential (MEP) Visualization of the charge distribution and prediction of sites for electrophilic and nucleophilic attack.DFTNegative potential around the oxygen atom; positive potential near the hydrogens and the chloromethyl carbon.

The concept of aromaticity is crucial to understanding the stability and reactivity of the dibenzofuran system. youtube.comyoutube.com Computational methods provide quantitative measures of aromaticity that go beyond simple electron counting rules. researchgate.netmdpi.com For polycyclic systems like dibenzofuran, these methods can assess the aromatic character of individual rings.

Several indices are used to quantify aromaticity:

Nucleus-Independent Chemical Shift (NICS): This popular magnetic criterion involves placing a "ghost" atom at the center of a ring. mdpi.com A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic current, indicative of anti-aromaticity. For dibenzofuran, NICS calculations would be expected to show negative values for the two outer benzene rings and the central furan ring, confirming their aromatic contribution. mdpi.comrsc.org

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.net A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic structure. The dibenzofuran core is expected to have a high HOMA value.

Electron-Based Indices: Methods such as the para-delocalization index (PDI) and the aromatic fluctuation index (FLU) analyze electron delocalization to quantify aromaticity. mdpi.comaromaticity.eu The Electron Density of Delocalized Bonds (EDDB) is another tool used for this purpose. nih.gov

Reaction Pathway Elucidation and Transition State Analysis for Transformations

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. nih.gov For this compound, this involves elucidating the mechanisms of its characteristic transformations, such as nucleophilic substitution at the chloromethyl group. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction feasibility and kinetics. nih.govyoutube.com

For example, in a substitution reaction where a nucleophile (Nu⁻) replaces the chlorine atom, computational modeling can map the energy profile of the reaction. This involves locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor in determining the reaction rate. DFT calculations are well-suited for locating these transition state geometries and calculating their energies. nih.gov Such studies can help determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism, the latter involving a stabilized carbocation intermediate.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.comaps.org An MD simulation solves Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and intermolecular interactions. nih.govrsc.org

For this compound, a key area of study for MD is the conformational flexibility of the chloromethyl side chain. The rotation around the single bond connecting the methylene (B1212753) group to the dibenzofuran ring can be explored to identify the most stable rotamers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological receptor or a catalyst. beilstein-journals.orgnih.gov

MD simulations can also model the behavior of this compound in a solvent, providing information on solvation shells and the specific interactions (e.g., hydrogen bonds, van der Waals forces) with solvent molecules. This is crucial for understanding its solubility and reactivity in different media.

Predictive Modeling for Synthetic Design (e.g., Regioselectivity, Stereoselectivity)

Modern computational chemistry increasingly utilizes machine learning (ML) and predictive modeling to guide synthetic efforts. nih.gov These models are trained on large datasets of known reactions to predict the outcomes of new transformations. researchgate.net

For a substituted aromatic system like this compound, a key challenge in further functionalization is predicting the regioselectivity of electrophilic aromatic substitution. Where will a new substituent attach to the dibenzofuran ring? Predictive models can analyze the electronic properties of each position on the ring to forecast the most likely site of reaction. These models often use features derived from quantum chemical calculations, such as atomic charges and frontier orbital densities, to inform their predictions. researchgate.net While stereoselectivity is less of a concern for reactions on the aromatic core, it would be paramount in reactions involving the chloromethyl group if it were to become a chiral center.

By leveraging these predictive tools, chemists can design more efficient synthetic routes, minimizing trial-and-error experimentation and accelerating the discovery of new dibenzofuran derivatives with desired properties.


Advanced Analytical Characterization Methodologies for 2 Chloromethyl Dibenzofuran and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 2-(Chloromethyl)dibenzofuran. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy offer detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound, providing precise information about the hydrogen and carbon skeletal framework.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. The parent dibenzofuran (B1670420) molecule displays a complex pattern of aromatic protons. chemicalbook.com For this compound, the introduction of the chloromethyl group at the C2 position introduces a distinct singlet, typically observed in the range of 4.5-4.8 ppm. This downfield shift is due to the deshielding effect of the adjacent chlorine atom. The remaining seven aromatic protons would appear as a series of multiplets, with their chemical shifts and coupling constants influenced by the position of the substituent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Dibenzofuran itself shows six distinct signals for its 12 carbons due to molecular symmetry. The substitution at the C2 position in this compound breaks this symmetry, resulting in 12 unique signals for the aromatic carbons. Additionally, a characteristic signal for the chloromethyl (-CH₂Cl) carbon would be expected in the aliphatic region, typically around 45-50 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals.

COSY helps establish proton-proton coupling networks, confirming the positions of protons relative to each other on the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. This would be crucial to confirm that the chloromethyl group is indeed at the C2 position by observing the correlation between the -CH₂- singlet in the ¹H spectrum and the corresponding carbon signal in the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH ₂Cl4.75 (s)46.5
Aromatic H 's7.30 - 8.10 (m)-
Aromatic C 's-111.0 - 157.0

Note: Data are predictive and based on known values for dibenzofuran and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for identifying its fragmentation patterns. When coupled with chromatographic separation (LC-MS or GC-MS), it allows for the sensitive detection and identification of the compound in complex mixtures. nih.govnih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which arises from the presence of the chlorine atom. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in two peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio of roughly 3:1, which is a clear indicator of a monochlorinated compound.

Common fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the chloromethyl group: [M - CH₂Cl]⁺, leading to a dibenzofuranium cation.

Formation of a tropylium-like ion: Rearrangement followed by loss of HCl could lead to stable cyclic cations.

Hyphenated techniques are indispensable for practical analysis. nih.govnih.gov

GC-MS is ideal for separating volatile and thermally stable dibenzofuran derivatives. nih.gov High-resolution GC coupled with high-resolution MS (HRGC/HRMS) is a standard method for the analysis of chlorinated dibenzofurans. nih.gov

LC-MS , particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), can also be employed. For certain derivatives, online derivatization may be necessary to enhance ionization efficiency and achieve successful analysis. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Parameter Expected Value / Observation
Molecular Weight Monoisotopic Mass216.0393 g/mol
EI-MS Molecular Ion (M⁺)m/z 216 (for ³⁵Cl), m/z 218 (for ³⁷Cl)
Isotopic Ratio (M⁺:M+2⁺)~3:1
Key Fragmentsm/z 181 [M-Cl]⁺, m/z 167 [M-CH₂Cl]⁺

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies. The spectrum of this compound would be dominated by bands characteristic of the dibenzofuran core, supplemented by vibrations from the chloromethyl substituent.

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Aryl Ether C-O-C Stretch: A strong, characteristic band, often found around 1200-1280 cm⁻¹.

Aliphatic C-H Stretch (of -CH₂Cl): Bands in the 2850-2960 cm⁻¹ region.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region, confirming the presence of the chloroalkane group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule's conjugated π-system. The spectrum of this compound is expected to be very similar to that of the parent dibenzofuran, which exhibits strong absorptions in the UV region. nist.gov The spectrum would likely show multiple absorption bands characteristic of the π → π* transitions within the fused aromatic rings. The presence of the chloromethyl group as an auxochrome may cause minor shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted dibenzofuran.

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from reaction mixtures, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for dibenzofuran derivatives. nih.gov

A typical RP-HPLC method for this compound would involve:

Stationary Phase: A C18 or C8-bonded silica (B1680970) column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.

Detection: A UV detector is highly effective, as the dibenzofuran ring system is a strong chromophore. Detection would typically be set at one of the compound's absorption maxima (e.g., ~254 nm or ~300 nm).

This method allows for the separation of this compound from more polar impurities or less polar byproducts.

Table 3: Representative HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Gradient)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C

Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution, making it particularly useful for separating closely related isomers. nih.govnih.gov

For the analysis of this compound, a typical GC method would utilize:

Column: A high-resolution capillary column, often with a non-polar or semi-polar stationary phase such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent).

Carrier Gas: An inert gas, typically helium or hydrogen.

Injector: Split/splitless injection at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

Detector: A Flame Ionization Detector (FID) provides a robust and linear response for hydrocarbons. For greater sensitivity and structural confirmation, a Mass Spectrometer (MS) is the preferred detector (GC-MS). nih.gov

GC is capable of separating this compound from its positional isomers (e.g., 1-, 3-, or 4-(Chloromethyl)dibenzofuran) and other impurities from the synthetic process.

Table 4: Representative GC Method Parameters

Parameter Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not widely reported in publicly accessible databases, analysis of closely related dibenzofuran derivatives provides significant insight into the expected structural features. researchgate.net For instance, X-ray diffraction studies on other substituted dibenzofurans reveal the characteristic planarity of the fused ring system. researchgate.net The crystal system and space group for such compounds are commonly monoclinic, such as P2₁/c. nih.gov

The crystallographic analysis of a related dibenzofuran derivative, for example, would yield a detailed data set. The process involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov Key parameters obtained from such an analysis include the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the dihedral angles between the aromatic rings, which indicate the degree of planarity of the dibenzofuran core. The C-O-C bond angle within the central furan (B31954) ring and the bond lengths of the carbon-chlorine bond in the chloromethyl group are of particular importance for confirming the identity and geometry of this compound.

Table 1: Representative Crystallographic Data for a Substituted Dibenzofuran Derivative This table is illustrative, based on typical data for dibenzofuran-like structures, as a specific file for this compound is not publicly available.

ParameterValue
Empirical FormulaC₁₃H₉ClO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.2
b (Å)~18.1
c (Å)~13.2
α (°)90
β (°)~96.8
γ (°)90
Volume (ų)~1700
Z (molecules/unit cell)4

Source: Hypothetical data based on similar structures found in crystallographic databases. researchgate.netresearchgate.net

These data points are crucial for confirming the molecular structure and for computational modeling studies. The packing of molecules in the crystal, stabilized by intermolecular interactions like C-H⋯π interactions, can also be analyzed. nih.gov

Specialized Techniques for Purity and Stability Assessment in Research Contexts

Ensuring the purity and stability of this compound is critical, as impurities or degradation products can significantly affect the outcomes of research applications. The reactive nature of the chloromethyl group necessitates the use of specialized analytical methods to monitor the compound's integrity over time and under various conditions. researchgate.netorganicreactions.org

Purity Assessment: The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile or methanol (B129727), can effectively separate this compound from starting materials, by-products of the chloromethylation reaction (such as dichloromethylated or hydroxymethylated species), and other related impurities. nih.gov A UV detector set to the maximum absorbance wavelength of the dibenzofuran chromophore (typically around 270-300 nm) allows for sensitive detection and quantification. nih.gov Purity is often determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is an invaluable technique. It separates compounds based on their boiling points and partitioning between a stationary and mobile phase, with the mass spectrometer providing structural information for each separated component. nih.gov This is particularly useful for identifying isomeric impurities or residual solvents from the synthesis.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a powerful primary method for purity determination without the need for a specific reference standard of the analyte. nih.gov By integrating the signals of the analyte against those of a certified internal standard with a known concentration, a direct and highly accurate measurement of the mass fraction of this compound can be obtained. nih.gov

Stability Assessment: The stability of this compound is a key concern due to the lability of the benzylic chloride.

Forced Degradation Studies: To understand its stability profile, the compound can be subjected to forced degradation under various stress conditions, such as heat, light, humidity, and acidic or basic environments. The degradation products can then be identified and quantified using techniques like HPLC or LC-MS. For example, heating chlorinated organic compounds can sometimes lead to the formation of more complex and potentially toxic compounds like polychlorinated dibenzofurans (PCDFs). wikipedia.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques provide information on the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating the temperature at which decomposition begins. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and decomposition temperatures. Aromatic compounds are generally stable, but the chloromethyl group can be a point of thermal instability. libretexts.org

By employing this array of advanced analytical techniques, researchers can fully elucidate the structure, confirm the purity, and understand the stability profile of this compound, ensuring the reliability and reproducibility of their scientific investigations.

Q & A

Q. What established synthetic routes are available for preparing 2-(Chloromethyl)dibenzofuran, and what parameters critically influence yield and purity?

The compound can be synthesized via nucleophilic substitution using methanesulfonyl chloride and triethylamine to convert alcohol precursors into chlorinated derivatives. Key parameters include stoichiometric ratios (e.g., 1.5–2.0 equivalents of methanesulfonyl chloride), reaction temperature (typically 0–25°C), and purification via column chromatography with non-polar solvents (e.g., pentane/dichloromethane mixtures). Impurities such as chlorinated dibenzofurans may form during synthesis, necessitating rigorous purification .

Q. Which analytical techniques are recommended for characterizing this compound, and how should reference standards be applied?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. Environmental analysis often employs stable isotope-labeled standards (e.g., 13C12-labeled analogs) to improve quantification accuracy. Reference mixtures (e.g., chlorinated dibenzofuran congeners at 10 µg/mL in toluene) are essential for calibration and confirming detection limits .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound in sealed containers under inert gas. Waste must be segregated and treated by specialized hazardous waste services to prevent environmental release. Chronic exposure studies suggest potential genotoxicity, warranting strict adherence to occupational exposure limits .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize chlorinated dibenzofuran byproduct formation during synthesis?

Impurities like 2,3,7,8-tetrachloro-DBF may form via Ullmann coupling side reactions. Optimization strategies include:

  • Reducing reaction time to limit thermal degradation.
  • Using sorbent injection (e.g., activated carbon) to trap volatile byproducts.
  • Adjusting chlorine donor concentrations (e.g., HCl/Cl₂ ratios) to suppress unwanted chlorination .

Q. What statistical approaches resolve discrepancies in polychlorinated dibenzofuran (PCDF) formation data under varying combustion conditions?

Stepwise regression analysis is effective for modeling PCDF yields. Parameters such as oxygen concentration, quench rate, and residence time significantly influence formation pathways. For example, higher O₂ levels (>10%) correlate with increased PCDF yields, while rapid quenching (<1 s) reduces post-combustion recombination .

Q. How do structural modifications at the chloromethyl position affect the environmental persistence or bioactivity of dibenzofuran derivatives?

Substitutions alter lipophilicity and metabolic stability. For instance:

  • Electron-withdrawing groups (e.g., trifluoromethyl) increase resistance to microbial degradation.
  • Hydrophilic groups (e.g., carboxylic acids) enhance aqueous solubility, reducing bioaccumulation potential. Comparative studies using 2-(trifluoromethyl)benzofuran analogs show reduced half-lives in soil (from 120 to 30 days) .

Q. What methodologies are employed to assess developmental toxicity thresholds for chlorinated dibenzofurans?

Dose-response studies in rodent models use OECD guidelines, measuring endpoints like fetal malformation rates and maternal NOAEL (No Observed Adverse Effect Level). For this compound, threshold concentrations are extrapolated using physiologically based pharmacokinetic (PBPK) modeling, accounting for metabolic excretion pathways .

Methodological Considerations Table

ParameterTechnique/ApproachReference
Synthesis OptimizationColumn chromatography (PE/CH₂Cl₂ 5:1 v/v)
Impurity AnalysisGC-MS with isotope dilution
Toxicity ModelingPBPK simulations
Combustion Byproduct AnalysisStepwise regression of O₂/Cl₂ ratios

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.